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Introduction
GDC-0810, also known as brilanestrant, is a novel, orally bioavailable, non-steroidal selective

estrogen receptor (SERD) degrader.[1][2][3][4] It was developed to target estrogen receptor-

positive (ER+) breast cancer by not only antagonizing the estrogen receptor (ER) but also

inducing its degradation.[3][4][5] This dual mechanism of action offers a potential advantage

over traditional endocrine therapies, particularly in the context of acquired resistance.[6][7]

GDC-0810 has shown robust activity in both tamoxifen-sensitive and tamoxifen-resistant

preclinical models.[3][4][6][8] Although its clinical development was ultimately discontinued, the

study of GDC-0810 has provided valuable insights into the development of oral SERDs.[8][9]

Mechanism of Action
GDC-0810 exerts its therapeutic effect through a dual mechanism:

Competitive Antagonism: Like selective estrogen receptor modulators (SERMs), GDC-0810

competitively binds to the estrogen receptor, preventing the binding of estradiol and

subsequent activation of ER-mediated gene transcription.[3][4]

Receptor Degradation: Uniquely, upon binding, GDC-0810 induces a conformational change

in the ERα protein that marks it for ubiquitination and subsequent degradation by the 26S

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b612186?utm_src=pdf-interest
https://www.benchchem.com/product/b612186?utm_src=pdf-body
https://elifesciences.org/articles/15828
https://pmc.ncbi.nlm.nih.gov/articles/PMC4961458/
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=4076&context=oa_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC9823088/
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=4076&context=oa_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC9823088/
https://en.wikipedia.org/wiki/Selective_estrogen_receptor_degrader
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b00054
https://pubmed.ncbi.nlm.nih.gov/25879485/
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=4076&context=oa_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC9823088/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b00054
https://www.tandfonline.com/doi/pdf/10.1080/13543784.2021.1983542
https://www.tandfonline.com/doi/pdf/10.1080/13543784.2021.1983542
https://www.clinicaltrials.gov/study/NCT02569801?tab=results
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=4076&context=oa_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC9823088/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proteasome.[3][4][10] This leads to a reduction in the total cellular levels of ERα, thereby

inhibiting both ligand-dependent and ligand-independent ER signaling pathways.[3][4]

This dual action is particularly relevant in the context of resistance to aromatase inhibitors,

where tumors can remain dependent on ER signaling, sometimes through ligand-independent

mechanisms driven by ESR1 mutations.[3][4][11]

Signaling Pathway and Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models
of ER+ breast cancer | eLife [elifesciences.org]

2. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models
of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

4. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal
women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic
breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

5. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

6. pubs.acs.org [pubs.acs.org]

7. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen
Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast
Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

8. tandfonline.com [tandfonline.com]

9. ClinicalTrials.gov [clinicaltrials.gov]

10. selleckchem.com [selleckchem.com]

11. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse
models of ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [GDC-0810: A Technical Guide to a Novel Selective
Estrogen Receptor Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612186#gdc-0810-as-a-selective-estrogen-receptor-
degrader]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b612186?utm_src=pdf-custom-synthesis
https://elifesciences.org/articles/15828
https://elifesciences.org/articles/15828
https://pmc.ncbi.nlm.nih.gov/articles/PMC4961458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4961458/
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=4076&context=oa_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC9823088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9823088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9823088/
https://en.wikipedia.org/wiki/Selective_estrogen_receptor_degrader
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b00054
https://pubmed.ncbi.nlm.nih.gov/25879485/
https://pubmed.ncbi.nlm.nih.gov/25879485/
https://pubmed.ncbi.nlm.nih.gov/25879485/
https://www.tandfonline.com/doi/pdf/10.1080/13543784.2021.1983542
https://www.clinicaltrials.gov/study/NCT02569801?tab=results
https://www.selleckchem.com/products/brilanestrant-gdc-0810-arn-810.html
https://pubmed.ncbi.nlm.nih.gov/27410477/
https://pubmed.ncbi.nlm.nih.gov/27410477/
https://www.benchchem.com/product/b612186#gdc-0810-as-a-selective-estrogen-receptor-degrader
https://www.benchchem.com/product/b612186#gdc-0810-as-a-selective-estrogen-receptor-degrader
https://www.benchchem.com/product/b612186#gdc-0810-as-a-selective-estrogen-receptor-degrader
https://www.benchchem.com/product/b612186#gdc-0810-as-a-selective-estrogen-receptor-degrader
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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